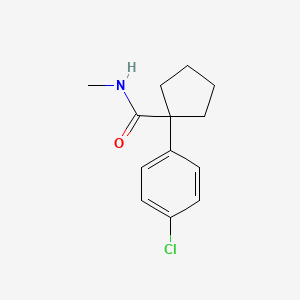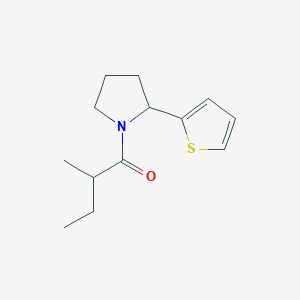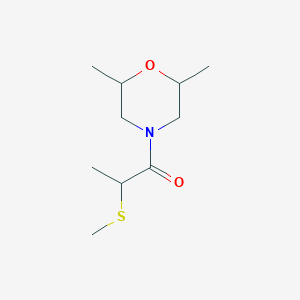
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one, also known as DMT or dimethyltryptamine, is a naturally occurring psychedelic compound found in several plant species and animals. It is a powerful hallucinogenic drug that has been used for centuries in traditional South American shamanic rituals. DMT is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use.
作用機序
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. This compound also activates other receptors in the brain, including the sigma-1 receptor, which is involved in the modulation of pain, stress, and addiction.
Biochemical and Physiological Effects:
This compound produces a wide range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in brain waves and neurotransmitter levels. This compound also produces profound alterations in perception, including vivid visual hallucinations and altered sense of time and self.
実験室実験の利点と制限
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has several advantages as a research tool, including its potent psychoactive effects and rapid onset of action. However, its Schedule I classification makes it difficult to obtain for research purposes, and its potential for abuse and adverse effects on mental health must be carefully considered.
将来の方向性
There are several areas of research that could benefit from further investigation into the effects of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one. These include studies on its potential therapeutic use for psychiatric disorders, as well as investigations into its effects on brain function and consciousness. Future research could also focus on developing new methods for synthesizing this compound and other related compounds.
合成法
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one can be synthesized in a laboratory setting using several methods. One common method involves the reaction of indole with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. Another method involves the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of a sulfur-containing compound such as thiourea or thioacetamide.
科学的研究の応用
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has been the subject of numerous scientific studies over the years, particularly in the fields of neuroscience and psychology. Researchers have investigated its effects on brain function, consciousness, and mental health. Some studies have suggested that this compound may have therapeutic potential for the treatment of certain psychiatric disorders, such as depression and anxiety.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-7-5-11(6-8(2)13-7)10(12)9(3)14-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBCJMDJLAIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



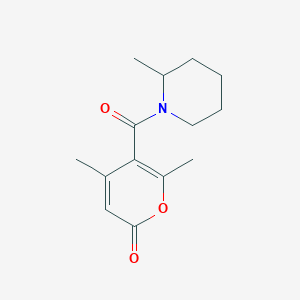

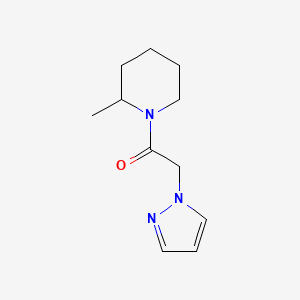
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
